2-(エチルアミノ)ニコチン酸

概要

説明

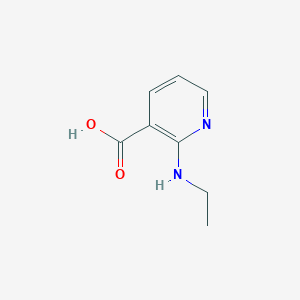

2-(Ethylamino)nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It is structurally characterized by the presence of an ethylamino group attached to the nicotinic acid moiety

科学的研究の応用

2-(Ethylamino)nicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: This compound is studied for its potential biological activities, including its role in enzyme inhibition and receptor modulation.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

作用機序

Target of Action

2-(Ethylamino)nicotinic acid, a derivative of nicotinic acid (also known as niacin or vitamin B3), primarily targets the nicotinic receptors . These receptors play a crucial role in various physiological, metabolic, and enzymatic activities .

Mode of Action

The compound interacts with its targets, the nicotinic receptors, by acting as an agonist . This interaction results in changes in the receptor’s activity, leading to various downstream effects.

Biochemical Pathways

2-(Ethylamino)nicotinic acid affects several biochemical pathways. As a precursor of nicotinamide coenzymes, it plays a crucial role in redox reactions catalyzed by various enzymes . These coenzymes are involved in metabolism, being electron donors or acceptors in redox reactions . The pyridine part of nicotine and other related alkaloids is derived from nicotinic acid .

Pharmacokinetics

It is likely to share some similarities with niacin, which is known to have a tmax of 30 hours in patients with chronic kidney disease

Result of Action

Given its similarity to niacin, it may have a broad spectrum of effects, including effects aimed at attenuating the risks associated with low high-density lipoprotein cholesterol (hdl-c), high low-density lipoprotein cholesterol (ldl-c), high lipoprotein a, and hypertriglyceridemia .

Action Environment

The action, efficacy, and stability of 2-(Ethylamino)nicotinic acid can be influenced by various environmental factors. For instance, in plants, exogenous application of nicotinic acid has been shown to improve tolerance to lead-induced metal stress

生化学分析

Biochemical Properties

2-(Ethylamino)nicotinic acid plays a significant role in biochemical reactions, particularly those involving redox reactions. It interacts with several enzymes and proteins, including nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential cofactors in metabolic processes . These interactions are crucial for maintaining cellular redox balance and energy metabolism.

Cellular Effects

2-(Ethylamino)nicotinic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of enzymes involved in the synthesis and degradation of NAD and NADP, thereby affecting cellular energy production and metabolic flux . Additionally, it can impact cell signaling pathways related to oxidative stress and inflammation .

Molecular Mechanism

The molecular mechanism of 2-(Ethylamino)nicotinic acid involves its interaction with specific enzymes and proteins. It binds to nicotinamide mononucleotide adenylyltransferase (NMNAT), which catalyzes the formation of NAD from nicotinamide mononucleotide (NMN) and ATP . This binding interaction is crucial for the regulation of NAD biosynthesis and cellular energy metabolism. Additionally, 2-(Ethylamino)nicotinic acid can inhibit or activate other enzymes involved in redox reactions, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Ethylamino)nicotinic acid can change over time. The compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of other biomolecules . Long-term studies have shown that 2-(Ethylamino)nicotinic acid can have sustained effects on cellular function, including prolonged modulation of NAD and NADP levels . These temporal effects are important for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-(Ethylamino)nicotinic acid vary with different dosages in animal models. At low doses, the compound can enhance cellular energy metabolism and reduce oxidative stress . At high doses, it may exhibit toxic or adverse effects, including liver toxicity and gastrointestinal disturbances . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of 2-(Ethylamino)nicotinic acid.

Metabolic Pathways

2-(Ethylamino)nicotinic acid is involved in several metabolic pathways, including the NAD biosynthesis pathway. It interacts with enzymes such as NMNAT and nicotinamide phosphoribosyltransferase (NAMPT), which are key regulators of NAD production . These interactions influence metabolic flux and the levels of metabolites involved in redox reactions and energy metabolism .

Transport and Distribution

The transport and distribution of 2-(Ethylamino)nicotinic acid within cells and tissues involve specific transporters and binding proteins. It is transported across cell membranes by nicotinic acid transporters, which facilitate its uptake into cells . Once inside the cell, 2-(Ethylamino)nicotinic acid can be distributed to various cellular compartments, including the cytoplasm and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

2-(Ethylamino)nicotinic acid is localized in specific subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its localization, as it interacts with enzymes and proteins involved in NAD biosynthesis and redox reactions . Targeting signals and post-translational modifications may direct 2-(Ethylamino)nicotinic acid to specific organelles, enhancing its efficacy and specificity .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethylamino)nicotinic acid can be achieved through several methods. One common approach involves the reaction of 2-chloronicotinic acid with ethylamine in the presence of a catalyst such as boric acid. This reaction is typically carried out under solvent-free conditions, which offers benefits such as excellent yield, straightforward workup, and the use of readily available and safe catalysts .

Industrial Production Methods: On an industrial scale, nicotinic acid derivatives, including 2-(ethylamino)nicotinic acid, are often produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method, however, generates nitrous oxide as a by-product, which poses environmental challenges. Therefore, there is ongoing research to develop greener and more sustainable production methods .

化学反応の分析

Types of Reactions: 2-(Ethylamino)nicotinic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where the ethylamino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.

Substitution: Substitution reactions often require specific catalysts and conditions depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of derivatives with different functional groups.

類似化合物との比較

Nicotinic Acid (Niacin): A well-known vitamin B3 derivative with lipid-lowering effects.

Nicotinamide: Another derivative of nicotinic acid with similar biological activities.

2-(Arylamino)nicotinic Acid Derivatives: These compounds have shown anti-inflammatory and analgesic efficacy.

Uniqueness: 2-(Ethylamino)nicotinic acid is unique due to its specific ethylamino substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

生物活性

2-(Ethylamino)nicotinic acid, a derivative of nicotinic acid, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

2-(Ethylamino)nicotinic acid is characterized by the presence of an ethylamino group attached to the nicotinic acid moiety. Its chemical structure can be represented as follows:

- Chemical Formula : CHNO

- CAS Number : 669087-25-6

This compound is soluble in water and exhibits moderate lipophilicity, which facilitates its interaction with biological membranes.

The primary mechanism of action for 2-(Ethylamino)nicotinic acid involves its interaction with nicotinic acetylcholine receptors (nAChRs). It acts as an agonist , modulating neurotransmitter release and influencing various signaling pathways. The compound also plays a role in:

- Enzyme Modulation : It affects enzymes involved in metabolic pathways, particularly those related to nicotinamide adenine dinucleotide (NAD) synthesis.

- Cellular Metabolism : By influencing NAD levels, it impacts cellular energy production and redox reactions, crucial for maintaining cellular homeostasis.

1. Anti-inflammatory Effects

Research indicates that 2-(Ethylamino)nicotinic acid may possess anti-inflammatory properties. In animal models, it has been shown to reduce markers of inflammation, suggesting potential applications in treating inflammatory diseases.

2. Cardiovascular Benefits

The compound has been studied for its lipid-altering effects, similar to those of niacin. It may help lower low-density lipoprotein cholesterol (LDL-C) and increase high-density lipoprotein cholesterol (HDL-C), thus contributing to cardiovascular health.

3. Neuroprotective Properties

Preliminary studies suggest that 2-(Ethylamino)nicotinic acid may offer neuroprotective effects by enhancing cholinergic signaling and reducing oxidative stress in neuronal cells.

Pharmacological Studies

A series of pharmacological studies have demonstrated the efficacy of 2-(Ethylamino)nicotinic acid in various biological systems:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study involving diabetic rats showed that treatment with 2-(Ethylamino)nicotinic acid improved insulin sensitivity and reduced hyperglycemia.

- Case Study 2 : In a clinical trial assessing cardiovascular outcomes, patients receiving this compound exhibited significant improvements in lipid profiles compared to controls.

特性

IUPAC Name |

2-(ethylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-9-7-6(8(11)12)4-3-5-10-7/h3-5H,2H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBIPIXSHKINES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。